Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate

Medicinal Chemistry Drug Discovery Physicochemical Property

Researchers designing kinase-targeted peptidomimetics often face a trade-off between hydrogen-bonding capacity and membrane permeability in pyrazole building blocks. Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (CAS 1506398-70-4) resolves this with a calculated XLogP3 of 0.8 and a balanced H-bond profile (1 HBD, 4 HBA), enabling effective cellular penetration while retaining target engagement potential. • Ethyl ester prodrug moiety supports controlled intracellular hydrolysis to the active carboxylic acid for live-cell target engagement assays. • 1-Methyl substitution on the pyrazole ring provides distinct steric and electronic properties versus other N-substituted analogs, enabling diverse library synthesis. • Class-level antimalarial validation: pyrazole-4-carboxylic acid analogs achieve up to 97% in vivo suppression of P. berghei, supporting SAR optimization from this scaffold.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13479658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1-methyl-1h-pyrazol-4-yl)glycinate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CN(N=C1)C
InChIInChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3
InChIKeyVNWJZWDBCXAUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1-Methyl-1H-Pyrazol-4-yl)glycinate for Research & Industrial Procurement: CAS 1506398-70-4


Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (CAS 1506398-70-4) is a specialized organic compound belonging to the pyrazole family, featuring a 1-methyl-1H-pyrazol-4-amine core linked to an ethyl glycinate moiety . This structure combines the reactivity of an amino acid derivative with the electronic properties of the pyrazole ring, yielding a versatile building block with a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol . The compound is primarily utilized as an intermediate in organic synthesis, medicinal chemistry, and peptidomimetic development, and has been investigated for potential antimicrobial and antimalarial activities .

Why Generic Substitution Fails for Ethyl (1-Methyl-1H-Pyrazol-4-yl)glycinate


Despite belonging to the broader class of pyrazole derivatives, Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate cannot be simply interchanged with its closest analogs due to quantifiable differences in physicochemical properties, synthetic versatility, and target engagement potential. Unlike its methyl ester and carboxylic acid counterparts, the ethyl ester moiety offers a unique balance of lipophilicity and hydrogen-bonding capacity, which directly impacts solubility profiles and membrane permeability . Furthermore, the 1-methyl substitution on the pyrazole ring influences steric and electronic factors, distinguishing it from other N-substituted pyrazoles in reactivity and biological target recognition [1]. The following quantitative evidence underscores why this specific compound is not a drop-in replacement for its analogs.

Quantitative Differentiation of Ethyl (1-Methyl-1H-Pyrazol-4-yl)glycinate vs. Analogs


Enhanced Lipophilicity (XLogP3) of Ethyl Ester vs. Carboxylic Acid and Methyl Ester Analogs

Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate exhibits a higher computed XLogP3 value of 0.8 compared to its non-esterified analog, 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid, which has an XLogP3 of -0.2 [1]. This difference of 1.0 unit in lipophilicity directly translates to improved passive membrane permeability, a critical factor in drug design and cellular assay performance. The methyl ester analog, Methyl (1-methyl-1H-pyrazol-4-yl)glycinate, has a molecular weight of 169.18 g/mol, whereas the ethyl ester has a higher molecular weight of 183.21 g/mol, offering a distinct balance of size and lipophilicity .

Medicinal Chemistry Drug Discovery Physicochemical Property

Distinct Hydrogen-Bonding and Reactivity Profile of the Ethyl Glycinate Moiety

The ethyl glycinate group (-OCOCH2NH-) introduces a specific combination of hydrogen-bond donor (NH) and acceptor (C=O, O-) capacity, which is distinct from the methyl ester analog and the free acid. This functional group arrangement allows for specific non-covalent interactions with biological targets and provides a versatile handle for further derivatization, such as amide bond formation or ester hydrolysis to yield the active acid metabolite . In contrast, the methyl ester (CAS 1367978-04-8) offers a lower molecular weight (169.18 vs. 183.21 g/mol) and slightly different steric bulk, potentially altering enzyme binding kinetics and synthetic yields .

Organic Synthesis Medicinal Chemistry Peptidomimetics

In Vivo Antimalarial Activity of Pyrazole-4-carboxylic Acid Derivatives: Class-Level Implication

While direct quantitative data for Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate in antimalarial assays is not available, class-level evidence from structurally related pyrazole-4-carboxylic acid derivatives demonstrates potent in vivo antimalarial activity. Compounds 8a and 8b, which contain a free carboxylic acid on the pyrazole ring, exhibited mean percent suppression of 95% and 97%, respectively, at 50 µmol/kg in a P. berghei mouse model, outperforming chloroquine diphosphate (which typically shows >90% suppression at comparable doses) [1]. The ethyl ester of the target compound can serve as a prodrug, which upon hydrolysis yields the active acid, potentially conferring similar or improved bioavailability and efficacy compared to the preformed acid.

Antimalarial Drug Discovery In Vivo Efficacy

Potential Kinase Inhibition via Adenine-Mimetic Pyrazole Scaffold

The pyrazole core of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate is recognized as a versatile bioisosteric replacement and adenine-mimetic component in kinase active sites . Related pyrazole compounds have been shown to inhibit c-Met kinase, a target in oncology, and the compound's structure is suitable for further functionalization to enhance kinase selectivity and potency . While specific IC50 values for the target compound are not publicly reported, its scaffold is a validated starting point for kinase inhibitor design, offering a distinct profile from other heterocyclic cores.

Kinase Inhibition Cancer Research Signal Transduction

Optimal Application Scenarios for Ethyl (1-Methyl-1H-Pyrazol-4-yl)glycinate


Medicinal Chemistry: Lead Optimization for Antimalarial and Kinase Inhibitor Programs

Utilize Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate as a prodrug scaffold in antimalarial research, leveraging its ethyl ester for enhanced membrane permeability (XLogP3 0.8) and its pyrazole core for adenine-mimetic kinase inhibition . The compound's class-level activity, with pyrazole-4-carboxylic acid analogs achieving up to 97% suppression of P. berghei in vivo, supports its use as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and bioavailability [1].

Organic Synthesis: Versatile Building Block for Peptidomimetics and Bioactive Molecules

Employ this compound as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules, capitalizing on the ethyl glycinate group's hydrogen-bonding capacity (1 HBD, 4 HBA) and synthetic accessibility for amide bond formation . The 1-methyl substitution on the pyrazole ring offers distinct steric and electronic properties compared to other N-substituted pyrazoles, enabling the creation of structurally diverse libraries [1].

Chemical Biology: Tool Compound for Investigating Intracellular Targets

Leverage the compound's favorable lipophilicity (XLogP3 0.8) and ester prodrug potential for cellular assays, particularly when studying intracellular targets or pathways requiring membrane penetration . The ethyl ester can be hydrolyzed in situ to the active carboxylic acid, allowing for controlled release and probing of target engagement in live-cell models [1].

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